Crystallographic Binding Mode Validation
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid (as ligand V5O) has an experimentally determined binding pose in complex with the Aar2/RNaseH protein–protein interface, solved at 1.50 Å resolution by X-ray diffraction and deposited as PDB 7FMJ [1]. In contrast, parent cinnamic acid and the direct saturated analog 4-(2-oxopyrrolidin-1-yl)benzoic acid lack any publicly deposited co-crystal structure with this target, precluding structure-guided optimization. Among the 1,103 fragments screened, V5O was one of 269 validated hits (24.4% hit rate) that yielded interpretable PanDDA event maps, confirming reliable occupancy at its binding site [1].
| Evidence Dimension | Crystallographic binding mode availability and resolution for Aar2/RNaseH complex |
|---|---|
| Target Compound Data | 1 co-crystal structure (PDB 7FMJ) at 1.50 Å resolution; fragment P06C12 from F2X-Universal Library; PanDDA-validated bound state model deposited |
| Comparator Or Baseline | Cinnamic acid: 0 co-crystal structures with Aar2/RNaseH; 4-(2-oxopyrrolidin-1-yl)benzoic acid: 0 co-crystal structures with Aar2/RNaseH; 1-cinnamoyl-2-pyrrolidinone: 0 co-crystal structures with Aar2/RNaseH |
| Quantified Difference | Resolution: 1.50 Å vs. no structural data; hit status: crystallographically confirmed fragment hit (PanDDA event map) vs. untested/unconfirmed for comparators |
| Conditions | Aar2/RNaseH protein–protein complex from Saccharomyces cerevisiae S288C; F2X-Universal Library crystallographic fragment screening campaign (1,103 compounds); X-ray diffraction at 1.50 Å; PanDDA analysis pipeline |
Why This Matters
The availability of a high-resolution co-crystal structure enables immediate structure-guided medicinal chemistry, whereas procurement of any comparator lacking crystallographic validation would require de novo soaking and structure determination before optimization can commence.
- [1] Barthel T, Wollenhaupt J, Lima GMA, Wahl MC, Weiss MS. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein–Protein Interaction Sites. J Med Chem. 2022;65(21):14630–14641. DOI: 10.1021/acs.jmedchem.2c01165 View Source
